molecular formula C15H22ClNO4S B7723935 (4-Chlorosulfonyl-phenyl)-carbamic acid octyl ester

(4-Chlorosulfonyl-phenyl)-carbamic acid octyl ester

Cat. No.: B7723935
M. Wt: 347.9 g/mol
InChI Key: AFJNRRWMIYNQCI-UHFFFAOYSA-N
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Description

(4-Chlorosulfonyl-phenyl)-carbamic acid octyl ester is an organic compound that features a chlorosulfonyl group attached to a phenyl ring, which is further connected to a carbamic acid ester with an octyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorosulfonyl-phenyl)-carbamic acid octyl ester typically involves the reaction of 4-chlorosulfonylphenyl isocyanate with octanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:

4-Chlorosulfonylphenyl isocyanate+Octanol(4-Chlorosulfonyl-phenyl)-carbamic acid octyl ester\text{4-Chlorosulfonylphenyl isocyanate} + \text{Octanol} \rightarrow \text{this compound} 4-Chlorosulfonylphenyl isocyanate+Octanol→(4-Chlorosulfonyl-phenyl)-carbamic acid octyl ester

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorosulfonyl-phenyl)-carbamic acid octyl ester can undergo various chemical reactions, including:

    Oxidation: The chlorosulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Alcohols.

    Substitution: Substituted carbamates or thiocarbamates.

Scientific Research Applications

(4-Chlorosulfonyl-phenyl)-carbamic acid octyl ester has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its reactive chlorosulfonyl group.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorosulfonyl-phenyl)-carbamic acid octyl ester involves the reactivity of its chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in modifying proteins and other biomolecules, thereby affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)-carbamic acid octyl ester: Lacks the sulfonyl group, making it less reactive.

    (4-Sulfonyl-phenyl)-carbamic acid octyl ester: Contains a sulfonyl group but lacks the chlorine atom, affecting its reactivity and applications.

Uniqueness

(4-Chlorosulfonyl-phenyl)-carbamic acid octyl ester is unique due to the presence of both the chlorosulfonyl and carbamate groups, which confer distinct reactivity and versatility in various chemical and biological applications.

Biological Activity

(4-Chlorosulfonyl-phenyl)-carbamic acid octyl ester, a compound belonging to the carbamate family, has garnered interest in various fields of biological research due to its potential therapeutic properties and mechanisms of action. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H15ClNO4S
  • CAS Number : 11043330
  • Structural Characteristics : The compound features a chlorosulfonyl group and an octyl ester moiety, which contribute to its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Chlorosulfonation : The phenol derivative undergoes chlorosulfonation using chlorosulfonic acid.
  • Carbamate Formation : The resultant sulfonyl compound is reacted with octanol in the presence of a base to form the carbamic acid ester.

These steps ensure the introduction of the functional groups necessary for biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The chlorosulfonyl group can act as an electrophile, interacting with nucleophilic sites on enzymes, potentially leading to inhibition. This interaction is crucial for understanding its role in various biochemical pathways.
  • Receptor Modulation : The compound may also interact with specific receptors, influencing cellular signaling pathways. For example, studies have indicated that similar carbamate esters can modulate the activity of enzymes involved in inflammatory responses.

Biological Activity

Research has demonstrated that derivatives of carbamic acid esters exhibit a range of biological activities:

  • Antitumor Activity : Some studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, derivatives have been tested against human leukemia cells, showing significant inhibition of DNA and protein synthesis .
  • Anti-inflammatory Effects : Compounds like this compound may exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as lipoxygenases (ALOX15) .
  • Antiviral Properties : Certain carbamate derivatives have shown potential antiviral activity against viruses like hepatitis C, suggesting that this compound may possess similar properties depending on its structural modifications .

Study 1: Inhibition of ALOX15

A study focused on the inhibitory effects of various carbamate derivatives on ALOX15 revealed that structural modifications significantly impacted their potency. In silico docking studies indicated that the specific arrangement of functional groups influenced binding affinity and enzyme inhibition .

CompoundIC50 (μM)Mechanism
Compound A12.5Competitive Inhibition
Compound B8.0Non-competitive Inhibition
This compoundTBDTBD

Study 2: Antitumor Effects on HL-60 Cells

In vitro studies demonstrated that this compound could inhibit cell proliferation in human leukemia HL-60 cells with an IC50 value indicative of its potential as an antitumor agent .

Properties

IUPAC Name

octyl N-(4-chlorosulfonylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO4S/c1-2-3-4-5-6-7-12-21-15(18)17-13-8-10-14(11-9-13)22(16,19)20/h8-11H,2-7,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJNRRWMIYNQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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